molecular formula C10H20N2O B12535402 (3S)-3-amino-1-(cyclopropylamino)heptan-2-one CAS No. 676145-57-6

(3S)-3-amino-1-(cyclopropylamino)heptan-2-one

Katalognummer: B12535402
CAS-Nummer: 676145-57-6
Molekulargewicht: 184.28 g/mol
InChI-Schlüssel: RRBXQUJIDMTEET-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-amino-1-(cyclopropylamino)heptan-2-one is a chemical compound with the molecular formula C10H20N2O It is characterized by the presence of an amino group at the third position, a cyclopropylamino group at the first position, and a ketone group at the second position of the heptane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-1-(cyclopropylamino)heptan-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the appropriate heptane derivative.

    Amination: Introduction of the amino group at the third position is achieved through nucleophilic substitution reactions.

    Cyclopropylation: The cyclopropylamino group is introduced via cyclopropylation reactions, often using cyclopropylamine as a reagent.

    Oxidation: The ketone group at the second position is introduced through oxidation reactions, using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-amino-1-(cyclopropylamino)heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The amino and cyclopropylamino groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Carboxylic acids.

    Reduction Products: Secondary alcohols.

    Substitution Products: Various derivatives depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

(3S)-3-amino-1-(cyclopropylamino)heptan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3S)-3-amino-1-(cyclopropylamino)heptan-2-one involves its interaction with specific molecular targets and pathways. The amino and cyclopropylamino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The ketone group can participate in redox reactions, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3S)-3-amino-1-(cyclopropylamino)hexan-2-one: Similar structure but with a shorter carbon chain.

    (3S)-3-amino-1-(cyclopropylamino)octan-2-one: Similar structure but with a longer carbon chain.

    (3S)-3-amino-1-(cyclopropylamino)pentan-2-one: Similar structure but with a shorter carbon chain.

Uniqueness

(3S)-3-amino-1-(cyclopropylamino)heptan-2-one is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

676145-57-6

Molekularformel

C10H20N2O

Molekulargewicht

184.28 g/mol

IUPAC-Name

(3S)-3-amino-1-(cyclopropylamino)heptan-2-one

InChI

InChI=1S/C10H20N2O/c1-2-3-4-9(11)10(13)7-12-8-5-6-8/h8-9,12H,2-7,11H2,1H3/t9-/m0/s1

InChI-Schlüssel

RRBXQUJIDMTEET-VIFPVBQESA-N

Isomerische SMILES

CCCC[C@@H](C(=O)CNC1CC1)N

Kanonische SMILES

CCCCC(C(=O)CNC1CC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.